Cas no 1291868-80-8 (N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)

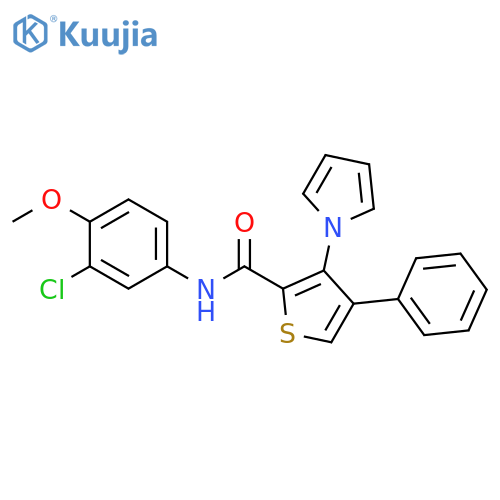

1291868-80-8 structure

商品名:N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS番号:1291868-80-8

MF:C22H17ClN2O2S

メガワット:408.900583028793

CID:5398908

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide

- N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

-

- インチ: 1S/C22H17ClN2O2S/c1-27-19-10-9-16(13-18(19)23)24-22(26)21-20(25-11-5-6-12-25)17(14-28-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26)

- InChIKey: MPNXRNXPTSRCPR-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=C(OC)C(Cl)=C2)=O)SC=C(C2=CC=CC=C2)C=1N1C=CC=C1

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3382-6537-3mg |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

1291868-80-8 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3382-6537-2mg |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

1291868-80-8 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3382-6537-4mg |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

1291868-80-8 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3382-6537-2μmol |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

1291868-80-8 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3382-6537-1mg |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

1291868-80-8 | 90%+ | 1mg |

$54.0 | 2023-04-26 |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1291868-80-8 (N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量